2-Allyl-3-ethoxy-4-methoxybenzaldehyde
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Overview
Description
2-Allyl-3-ethoxy-4-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an allyl group, an ethoxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde typically involves the alkylation of 3-ethoxy-4-methoxybenzaldehyde with an allyl halide in the presence of a base. One common method is as follows:
Starting Material: 3-Ethoxy-4-methoxybenzaldehyde.
Reagent: Allyl bromide.
Base: Sodium hydroxide or potassium carbonate.
Solvent: Anhydrous ethanol or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (25-50°C) for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-ethoxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in carbon tetrachloride, room temperature.
Major Products Formed
Oxidation: 2-Allyl-3-ethoxy-4-methoxybenzoic acid.
Reduction: 2-Allyl-3-ethoxy-4-methoxybenzyl alcohol.
Substitution: 2-(3-Bromoallyl)-3-ethoxy-4-methoxybenzaldehyde.
Scientific Research Applications
2-Allyl-3-ethoxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Allyl-3-ethoxy-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Lacks the allyl group, making it less reactive in certain substitution reactions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of an ethoxy group, leading to different chemical properties and applications.
4-Methoxybenzaldehyde: Lacks both the allyl and ethoxy groups, making it a simpler compound with fewer functional groups for chemical reactions.
Uniqueness
2-Allyl-3-ethoxy-4-methoxybenzaldehyde is unique due to the presence of the allyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a compound of interest for various scientific studies.
Properties
CAS No. |
374073-49-1 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-ethoxy-4-methoxy-2-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-4-6-11-10(9-14)7-8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
VUNRDSCEYVPEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1CC=C)C=O)OC |
Origin of Product |
United States |
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